2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one
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Overview
Description
2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the butylamino group through nucleophilic substitution. The thioether linkage is then formed by reacting the intermediate with a suitable thiol reagent. Finally, the phenylpiperazine moiety is introduced via a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline core can be reduced under specific conditions.
Substitution: The butylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution can be facilitated by using bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, modulating their activity. The butylamino group and phenylpiperazine moiety may enhance the compound’s binding affinity and selectivity. The thioether linkage can influence the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(Butylamino)quinazolin-2-yl)thio)-1-(4-methylpiperazin-1-yl)ethanone
- 2-((4-(Butylamino)quinazolin-2-yl)thio)-1-(4-ethylpiperazin-1-yl)ethanone
Uniqueness
2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is unique due to the presence of the phenylpiperazine moiety, which can enhance its pharmacological properties. This compound’s specific combination of functional groups and structural features distinguishes it from other similar compounds, potentially leading to unique biological activities and applications.
Properties
IUPAC Name |
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5OS/c1-2-3-13-25-23-20-11-7-8-12-21(20)26-24(27-23)31-18-22(30)29-16-14-28(15-17-29)19-9-5-4-6-10-19/h4-12H,2-3,13-18H2,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXWECNVLUVLKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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